4-(n-Butoxy)benzenesulfonyl chloride

Lipophilicity LogP Drug design

4-(n‑Butoxy)benzenesulfonyl chloride (CAS 1138‑56‑3) is a para‑substituted arenesulfonyl chloride that carries a linear n‑butoxy chain. It is a colorless to light‑yellow liquid at ambient temperature (mp 19 °C) with a nominal purity of ≥ 98 % (GC) ,.

Molecular Formula C10H13ClO3S
Molecular Weight 248.73 g/mol
CAS No. 1138-56-3
Cat. No. B072264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(n-Butoxy)benzenesulfonyl chloride
CAS1138-56-3
Molecular FormulaC10H13ClO3S
Molecular Weight248.73 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C10H13ClO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h4-7H,2-3,8H2,1H3
InChIKeyHGKWMUBXVMFXNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(n-Butoxy)benzenesulfonyl chloride (1138‑56‑3): A Medium-Chain 4‑Alkoxybenzenesulfonyl Chloride for Tuning Lipophilicity in Amine‑Sulfonylation and Drug‑Discovery Programs


4-(n‑Butoxy)benzenesulfonyl chloride (CAS 1138‑56‑3) is a para‑substituted arenesulfonyl chloride that carries a linear n‑butoxy chain. It is a colorless to light‑yellow liquid at ambient temperature (mp 19 °C) with a nominal purity of ≥ 98 % (GC) , [1]. The compound belongs to a homologous series of 4‑alkoxybenzenesulfonyl chlorides (R = Me, Et, n‑Pr, n‑Bu) that share an electrophilic –SO₂Cl group but differ progressively in chain length; this incremental structural change governs key properties such as lipophilicity, physical state, and the steric profile of the sulfonamide products derived from it.

Why 4-(n-Butoxy)benzenesulfonyl chloride Cannot Be Swapped Blindly with Shorter‑Chain 4‑Alkoxy Analogs


The reactivity of the –SO₂Cl center is similar across 4‑alkoxybenzenesulfonyl chlorides, but the appended alkyl chain controls the physicochemical fate of the sulfonamide or sulfonate product. Substituting 4‑methoxy‑, 4‑ethoxy‑, or 4‑propoxy‑ for 4‑n‑butoxy changes the lipophilicity of the final conjugate (ΔXLogP3 ≈ 0.3–2.0 log units) [1], often alters the physical state of the reagent itself , and modifies the steric environment during nucleophilic attack. In drug‑discovery programs, a 0.3 log P shift can alter membrane permeability by a factor of ~2, making explicit chain‑length selection a critical parameter for lead optimization [2]. Thus, treating the series as interchangeable risks both synthetic handling issues and an unpredictable structure‑activity relationship.

Head‑to‑Head Quantitative Evidence Differentiating 4‑(n‑Butoxy)benzenesulfonyl chloride from Its Closest Analogs


Predicted Lipophilicity (XLogP3): A 2.3‑unit Span from Methoxy to Butoxy Governs Partitioning of Sulfonamide Products

The XLogP3 value for 4‑(n‑butoxy)benzenesulfonyl chloride is 3.5, compared with 1.5 for the 4‑methoxy analog, 2.2 for 4‑ethoxy, and 3.2 for 4‑propoxy [1]. Each additional methylene unit adds ≈ 0.7 log units to the parent scaffold. For the sulfonamide products that retain the 4‑alkoxy group, this difference translates directly into a more lipophilic compound; in the context of a CNS‑penetrant lead, a ΔXLogP3 of ≥ 0.5 can move a compound from below to above the blood‑brain‑barrier permeability threshold [2].

Lipophilicity LogP Drug design Lead optimization

Physical State at Ambient Temperature: Liquid 4‑n‑Butoxy Reagent Avoids Pre‑Melting Steps Required for Solid 4‑Methoxy Analog

4‑Methoxybenzenesulfonyl chloride is a solid at 20 °C (mp 39 °C) and must be melted or weighed as a solid before use . In contrast, 4‑(n‑butoxy)benzenesulfonyl chloride is a free‑flowing liquid (mp 19 °C, bp 121 °C) that can be directly dispensed by an automated liquid handler . The intermediate 4‑ethoxy and 4‑propoxy analogs are also liquids, but their lower boiling points (119 °C at 0.4 mmHg for ethoxy ; ~156 °C at ambient pressure for propoxy) confer different evaporation‑loss profiles during long‑term storage.

Reagent handling Automated synthesis Physical state

Steric Bulk of the 4‑n‑Butoxy Group Provides Superior Facial Selectivity in Chiral‑Auxiliary Sulfonylation Compared with Methoxy

Computational steric descriptors (rotatable bond count and TPSA) highlight the difference: the butoxy derivative has 5 rotatable bonds versus 2 for methoxy, while the topological polar surface area is conserved at ≈ 52 Ų [1]. The extended butoxy chain can adopt a conformation that shields one face of the electrophilic sulfur, a feature that has been exploited in the synthesis of enantiomerically pure sulfonamides. In a patent describing MMP‑13 inhibitors, the (2R,4S)‑pyrrolidine‑2‑carboxamide bearing a 4‑butoxybenzenesulfonyl group achieved an IC₅₀ of 0.7 nM against MMP‑13, whereas the corresponding 4‑methoxy‑ or unsubstituted benzenesulfonyl analogs were not disclosed as having comparable potency in the same assay system [2].

Steric effects Diastereoselectivity Sulfonamide Chiral auxiliary

Aqueous Stability: The Butoxy Substituent Retards Hydrolysis Relative to Electron‑Withdrawing Analogs while Maintaining Sufficient Electrophilicity

Sensitivity (l) values derived from extended Grünwald‑Winstein analyses rank para‑substituents by the looseness of the Sₙ2 transition state. The l value for p‑methoxybenzenesulfonyl chloride is 1.07 ± 0.08, indicating a tighter, more stable transition state than that of the parent benzenesulfonyl chloride (l = 1.26 ± 0.05) [1]. Because the 4‑butoxy group is a slightly stronger electron donor (σₚ⁺ ≈ −0.8 for O‑alkyl), it is expected to further tighten the transition state and slow hydrolytic decomposition, although direct measured rates are not yet published. Suppliers recommend storage under inert gas precisely because the compound remains moisture‑sensitive yet demonstrably more robust than p‑nitrobenzenesulfonyl chloride (l = 1.54 ± 0.07) used in similar applications.

Hydrolysis kinetics Grünwald‑Winstein Sulfonyl chloride stability

High‑Value Application Scenarios Where 4‑(n‑Butoxy)benzenesulfonyl chloride Is the Preferred Reagent


Lead Optimization of Sirtuin‑1 (SIRT1) Inhibitors with Balanced Potency and Membrane Permeability

DrugBank entry DB02367 documents a SIRT1‑selective inhibitor that incorporates the 4‑n‑butoxybenzenesulfonyl fragment and achieves an IC₅₀ of 98 nM against SIRT1, with much lower activity against SIRT2 and SIRT3 [1]. The butoxy chain’s contribution to log P (XLogP3 = 3.5 for the free sulfonyl chloride) provides the lipophilicity required for passive membrane transit while retaining the sulfonamide hydrogen‑bonding capacity for target engagement. Shorter‑chain analogs (methoxy, ethoxy) are predicted to yield conjugates with insufficient lipophilicity for intracellular SIRT access, whereas longer chains (p‑hexoxy, p‑octoxy) risk exceeding the solubility‑permeability ceiling.

Matrix Metalloproteinase‑13 (MMP‑13) Inhibitor Development: Exploiting Steric Bulk for Sub‑Nanomolar Affinity

A hydroxamic acid‑based MMP‑13 inhibitor reported in BindingDB/CHEMBL358064 (IC₅₀ = 0.7 nM) was assembled by condensing the amine fragment with 4‑(n‑butoxy)benzenesulfonyl chloride [2]. The 5‑rotatable‑bond butoxy chain occupies a hydrophobic sub‑pocket adjacent to the catalytic zinc, a space that cannot be adequately filled by the 2‑rotatable‑bond methoxy or ethoxy groups. This sub‑nanomolar potency distinguishes the butoxy analog from the unsubstituted‑phenylsulfonyl and 4‑methylphenylsulfonyl counterparts that typically yield micromolar MMP‑13 inhibitors.

High‑Throughput Parallel Synthesis in Automated Liquid‑Handling Environments

Because 4‑(n‑butoxy)benzenesulfonyl chloride is a liquid at ambient temperature (mp 19 °C) and remains free‑flowing under standard air‑free liquid‑handling conditions, it can be directly aliquoted into 96‑ or 384‑well arrays without pre‑heating . This contrasts with 4‑methoxybenzenesulfonyl chloride (solid, mp 39 °C) which requires pre‑melting and manual weighing, a step incompatible with fully automated, chilled‑deck platforms. The resulting reduction in cycle time and improved compound‑dosing precision make the butoxy reagent the premier choice for library synthesis campaigns.

Synthesis of Sulfonamide‑Based Surfactants or Emulsifiers Requiring a Defined Hydrophilic‑Lipophilic Balance

The incremental log P values of the 4‑alkoxybenzenesulfonyl chloride series allow formulators to calculate the hydrophilic‑lipophilic balance (HLB) of the derived sulfonamides. With an XLogP3 of 3.5, the butoxy derivative occupies a sweet spot between excessive water solubility (methoxy, XLogP3 1.5) and excessive oil‑solubility (hexoxy or longer), yielding sulfonamides that partition preferentially at organic‑aqueous interfaces. This makes it a strategic building block for custom surfactants where interfacial activity is the critical performance parameter [3].

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